molecular formula C25H32N2O5S2 B12203270 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B12203270
M. Wt: 504.7 g/mol
InChI Key: UCTVETZEWPUTAU-UHFFFAOYSA-N
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Description

The compound 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a structurally complex benzothiophene carboxamide derivative. Its core consists of a tetrahydro-1-benzothiophene scaffold substituted with:

  • A tert-butyl group at position 6, enhancing steric bulk and lipophilicity .
  • A carboxamide group at position 3, linked to a 1,1-dioxidotetrahydrothiophen-3-yl moiety (a sulfone-containing heterocycle), which may influence solubility and hydrogen-bonding interactions .
  • A 2-{[(3-methoxyphenyl)carbonyl]amino} substituent, introducing a methoxy-aromatic group that could modulate electronic properties and biological activity .

Properties

Molecular Formula

C25H32N2O5S2

Molecular Weight

504.7 g/mol

IUPAC Name

6-tert-butyl-N-(1,1-dioxothiolan-3-yl)-2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H32N2O5S2/c1-25(2,3)16-8-9-19-20(13-16)33-24(27-22(28)15-6-5-7-18(12-15)32-4)21(19)23(29)26-17-10-11-34(30,31)14-17/h5-7,12,16-17H,8-11,13-14H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

UCTVETZEWPUTAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3CCS(=O)(=O)C3)NC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps, each requiring specific reagents and conditionsCommon reagents used in these steps include tert-butyl chloride, methoxyphenyl isocyanate, and dioxidotetrahydrothiophene .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, such as halides or alkyl groups .

Scientific Research Applications

6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzothiophene Carboxamide Derivatives

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity (MIC or Potentiation) Source
Target Compound 6-tert-butyl, 3-(1,1-dioxidotetrahydrothiophen-3-yl), 2-(3-methoxyphenylamide) C₂₅H₃₁N₃O₅S₂ 541.67* Hypothetical: Potentiation of levofloxacin N/A
6g / 6h () Benzothiophene core (specific substituents not detailed) Not provided Not provided MIC = 25 µg/mL (P. aeruginosa)
444931-28-6 () 6-tert-butyl, 2-(4-chloroanilino), 3-carboxamide C₂₀H₂₄ClN₃O₂S 405.94 Not reported
Compound I () 2-(4-methoxybenzylideneamino), 3-(3-methylphenyl)carboxamide C₂₄H₂₅N₂O₂S 429.54 Antibacterial, antifungal

*Calculated based on standard atomic weights.

Key Findings:

Substituent Effects on Antimicrobial Activity: Benzothiophene analogs 6g and 6h () demonstrated significant intrinsic antibacterial activity (MIC = 25 µg/mL against P. aeruginosa), outperforming other carboxamides with MICs ≥100 µg/mL. The 3-methoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., 4-chloroanilino in ), as methoxy groups enhance hydrophilicity . However, the sulfone moiety in the target compound could counterbalance this by increasing polarity .

Role of the Carboxamide Group: All analogs retain the carboxamide functional group, which is essential for hydrogen bonding with biological targets (e.g., efflux pump proteins in P. aeruginosa) .

Impact of Lipophilic Groups :

  • The tert-butyl group at position 6 (shared by the target compound and ’s analog) increases steric bulk, which may protect against enzymatic degradation or enhance interactions with hydrophobic protein pockets .

Comparative Potentiation Efficacy: highlights that carboxamide derivatives at 6.25 µg/mL potentiate levofloxacin (LVX), reducing its MIC in P. aeruginosa. The target compound’s structural complexity may further enhance this effect, though experimental validation is needed .

Biological Activity

The compound 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (C23H30N2O3S2) is a complex organic molecule characterized by its unique structural features, including multiple functional groups that suggest significant potential for biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The structural complexity of this compound includes:

  • Tert-butyl group : Known for enhancing lipophilicity.
  • Tetrahydrothiophene moiety : Contributes to the compound's interaction with biological targets.
  • Benzothiophene structure : Often linked to various pharmacological activities.

Molecular Characteristics

PropertyValue
Molecular FormulaC23H30N2O3S2
Molecular Weight504.7 g/mol
Functional GroupsAmide, Thiophene

Biological Activity

Research indicates that compounds similar to 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit diverse biological activities. Notable areas of activity include:

Anticancer Properties

Preliminary studies suggest that this compound may inhibit specific cellular pathways involved in cancer progression. The presence of heteroatoms (nitrogen and sulfur) enhances its interaction with biological macromolecules, potentially increasing its efficacy as a therapeutic agent against various tumors.

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings indicate:

  • Inhibition of Tumor Cell Proliferation : The compound may interfere with signaling pathways critical for cancer cell survival.
  • Binding Affinity Studies : Molecular docking studies suggest strong binding to target proteins involved in cancer signaling pathways.

Study 1: Anticancer Activity

A recent study investigated the effects of 6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide on various cancer cell lines. Results indicated:

  • Cell Line Used : MCF-7 (breast cancer), A549 (lung cancer).
  • IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.

Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the anticancer activity of this compound. Key findings included:

  • Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
  • Pathway Analysis : Western blotting showed downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic markers like Bax.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential.

Compound NameStructural FeaturesBiological Activity
2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideExhibits antibacterial propertiesAntibacterial
N-(4-methylphenyl)-2-[[(E)-(4-methylphenyl)methylene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamideSimilar structural framework with different substituentsPotential anticancer
2-amino-N-(benzothiazol-2-yl)-4,5-dihydrobenzo[b]thiophene-3-carboxamideShows promise in anticancer activityAnticancer

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